molecular formula C13H19BO2S B1591425 4,4,5,5-Tetramethyl-2-(2-(methylthio)phenyl)-1,3,2-dioxaborolane CAS No. 1072945-09-5

4,4,5,5-Tetramethyl-2-(2-(methylthio)phenyl)-1,3,2-dioxaborolane

Cat. No. B1591425
M. Wt: 250.2 g/mol
InChI Key: SLJWZEVOGXSTOM-UHFFFAOYSA-N
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Description

“4,4,5,5-Tetramethyl-2-(2-(methylthio)phenyl)-1,3,2-dioxaborolane” is an organic compound with the molecular formula C13H19BO2S . It has a molecular weight of 250.17 . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H19BO2S/c1-12(2)13(3,4)16-14(15-12)10-6-8-11(17-5)9-7-10/h6-9H,1-5H3 . This indicates the connectivity and hydrogen count of its atoms.


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 344.5±25.0 °C at 760 mmHg, and a flash point of 162.2±23.2 °C . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds . Its polar surface area is 44 Å2 .

Scientific Research Applications

Synthesis and Inhibitory Activity

4,4,5,5-Tetramethyl-2-(2-(methylthio)phenyl)-1,3,2-dioxaborolane has been utilized in the synthesis of specific mercapto- and piperazino- (methyl-phenyl)-dioxaborolanes, showing inhibitory activity against serine proteases like thrombin. These compounds, examined in both solid state and solution, exhibit no S–B coordination and only weak N–B coordination (Spencer et al., 2002).

Fluorescence and H2O2 Detection

A derivative of 4,4,5,5-Tetramethyl-dioxaborolane, specifically 4-substituted pyrene, was synthesized for detecting H2O2 in living cells. This compound, due to its large Stokes shift, displays sensitive and selective properties for H2O2 detection (Nie et al., 2020).

Synthesis of Boron-Containing Polyenes

Novel dioxaborolane derivatives have been synthesized for the creation of boron-containing stilbene derivatives. These compounds are potential intermediates for producing materials for LCD technology and might have therapeutic applications for Neurodegenerative diseases (Das et al., 2015).

Electrochemical Properties

Electrochemical analyses of sulfur-containing organoboron compounds, including 4,4,5,5-Tetramethyl-2-phenylsulfanylmethyl-dioxaborolane, were conducted. These studies revealed a lower oxidation potential for organoborate compared to organoborane, and successful anodic substitution reactions were performed (Tanigawa et al., 2016).

Synthesis and Molecular Structure Analysis

The compound's synthesis and structure, including its molecular structure and intramolecular interactions, have been studied, contributing to the understanding of its chemical properties and potential applications (Coombs et al., 2006).

Physicochemical Property Investigation

Methyl-phenyl and pyrrolidin-1-yl methanone derivatives of 4,4,5,5-Tetramethyl-dioxaborolane have been examined using density functional theory, revealing insights into their molecular electrostatic potential and physicochemical properties (Huang et al., 2021).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(2-methylsulfanylphenyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BO2S/c1-12(2)13(3,4)16-14(15-12)10-8-6-7-9-11(10)17-5/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJWZEVOGXSTOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590403
Record name 4,4,5,5-Tetramethyl-2-[2-(methylsulfanyl)phenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-(2-(methylthio)phenyl)-1,3,2-dioxaborolane

CAS RN

1072945-09-5
Record name 4,4,5,5-Tetramethyl-2-[2-(methylthio)phenyl]-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072945-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,5,5-Tetramethyl-2-[2-(methylsulfanyl)phenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylsulfanylphenylboronic acid, pinacol ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Y Huang, L Tong - Molbank, 2022 - mdpi.com
This short note describes the synthesis of compound 6,6′-di-(2″-thiophenol)-2,2′-bipyridine from its methyl phenyl sulfane precursor via deprotection of the methyl groups. The …
Number of citations: 1 www.mdpi.com
H Marom, S Antonov, Y Popowski… - The Journal of Organic …, 2011 - ACS Publications
The catalytic reduction of nitrate by molybdo-enzymes plays a central role in the global biological cycle of nitrogen. However, the use of nitrates as oxidants in synthetic organic …
Number of citations: 46 pubs.acs.org
李紅亮 - (No Title), 2017 - repository.dl.itc.u-tokyo.ac.jp
Carbon-Carbon bonds are the molecular “bricks and mortar” from which diverse architectures in living organisms and manmade materials are constructed. In the field of organic …
Number of citations: 5 repository.dl.itc.u-tokyo.ac.jp
曾嘉林 - 2020 - catalog.lib.kyushu-u.ac.jp
有機ホウ素化合物は, 鈴木-宮浦クロスカップリング反応に代表されるように炭素-炭素結合形成による有機分子の骨格構築に利用可能であるとともに, 炭素-ホウ素結合は多様な官能基変換が可能で…
Number of citations: 0 catalog.lib.kyushu-u.ac.jp

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